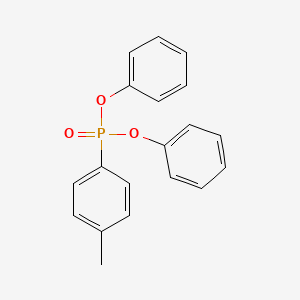
Hexadecyl(methoxycarbonyl)propanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexadecyl(methoxycarbonyl)propanedioate is a chemical compound that belongs to the class of esters It is characterized by a long hexadecyl chain attached to a propanedioate group, which includes a methoxycarbonyl functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hexadecyl(methoxycarbonyl)propanedioate typically involves the esterification of propanedioic acid derivatives with hexadecanol. One common method is the reaction of propanedioic acid with methanol to form methoxycarbonylpropanedioic acid, followed by esterification with hexadecanol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the mixture is heated to reflux to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as distillation and crystallization, further enhances the efficiency of the production process.
化学反応の分析
Types of Reactions
Hexadecyl(methoxycarbonyl)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or aldehydes.
Substitution: Various ester derivatives depending on the nucleophile used.
科学的研究の応用
Hexadecyl(methoxycarbonyl)propanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable micelles and liposomes.
Medicine: Research is ongoing to explore its potential as a prodrug, where it can be metabolized into active pharmaceutical ingredients in the body.
Industry: It is used in the formulation of surfactants and emulsifiers in various industrial processes.
作用機序
The mechanism of action of Hexadecyl(methoxycarbonyl)propanedioate involves its interaction with biological membranes. The long hexadecyl chain allows the compound to integrate into lipid bilayers, altering membrane fluidity and permeability. This property is particularly useful in drug delivery systems, where the compound can facilitate the transport of therapeutic agents across cell membranes. The methoxycarbonyl group can undergo hydrolysis in the body, releasing active metabolites that exert their effects through specific molecular targets and pathways.
類似化合物との比較
Similar Compounds
Hexadecane: A simple alkane with a similar long carbon chain but lacks the ester functional group.
Hexadecanethiol: Contains a thiol group instead of an ester, used in the formation of self-assembled monolayers.
Cetyl palmitate: An ester with a similar long carbon chain but different functional groups.
Uniqueness
Hexadecyl(methoxycarbonyl)propanedioate is unique due to its combination of a long hydrophobic chain and a reactive ester group. This combination allows it to participate in a wide range of chemical reactions and makes it suitable for various applications, particularly in the fields of drug delivery and material science.
特性
CAS番号 |
59810-20-7 |
|---|---|
分子式 |
C21H36O6-2 |
分子量 |
384.5 g/mol |
IUPAC名 |
2-hexadecyl-2-methoxycarbonylpropanedioate |
InChI |
InChI=1S/C21H38O6/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(18(22)23,19(24)25)20(26)27-2/h3-17H2,1-2H3,(H,22,23)(H,24,25)/p-2 |
InChIキー |
YCGWUQZSSVNTAQ-UHFFFAOYSA-L |
正規SMILES |
CCCCCCCCCCCCCCCCC(C(=O)[O-])(C(=O)[O-])C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


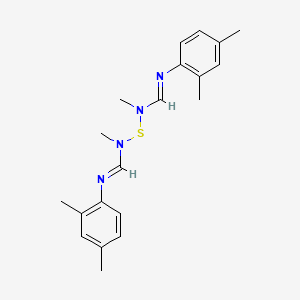
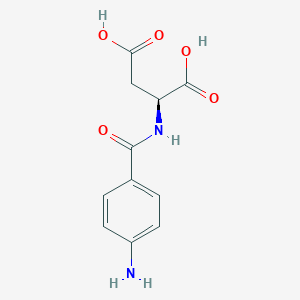
![1-Phenyl-N-[(trimethylsilyl)methyl]methanimine](/img/structure/B14620713.png)
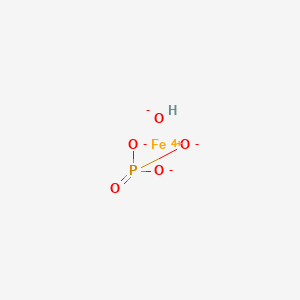
![10-Phenyl-5,10-dihydroindeno[1,2-b]indole](/img/structure/B14620721.png)
![8a-Ethoxy-4a,8a-dihydro-4H,5H-pyrano[2,3-b]pyran](/img/structure/B14620722.png)
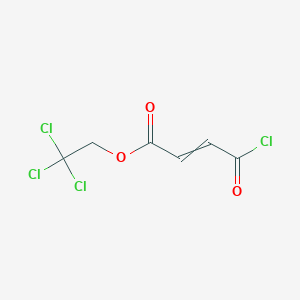
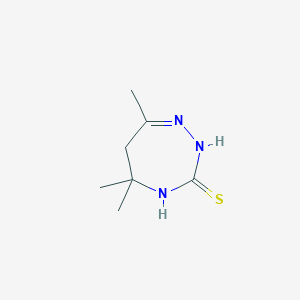
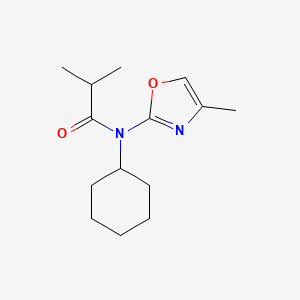
![8-Methoxy-1,3,7-trimethylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14620732.png)
![3-[3-(4-Chlorophenyl)-3-oxoprop-1-en-1-yl]-4H-1-benzopyran-4-one](/img/structure/B14620739.png)
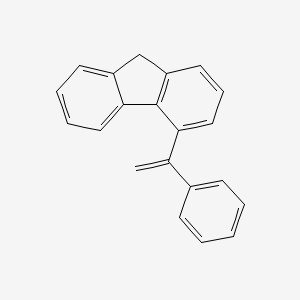
![3-Methoxy-6-[3-(pyridin-3-yl)-1,2-oxazol-5(2H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14620752.png)
